molecular formula C3H4ClF3O2S B1489766 1-Chloro-2-trifluoromethanesulfonylethane CAS No. 18450-56-1

1-Chloro-2-trifluoromethanesulfonylethane

Cat. No.: B1489766
CAS No.: 18450-56-1
M. Wt: 196.58 g/mol
InChI Key: OKSNWBPKLICXKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CTFME contains a total of 14 atoms; 4 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, 3 Fluorine atoms, and 1 Chlorine atom . It also contains a total of 13 bonds; 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .


Physical and Chemical Properties Analysis

CTFME is a colorless to pale yellow liquid with a pungent odor. The molecular weight of CTFME is 196.58 .

Scientific Research Applications

Synthesis of Cyclohexenone Derivatives

TfOH-promoted cyclization of alkyne-tethered 1,3-ketoesters has been developed to afford 2-cyclohexenone-2-carboxylate derivatives. This method does not require transition-metal reagents or catalysts and is conducted under mild conditions. It highlights the utility of Tf-related compounds in facilitating cyclization reactions, a potential area where 1-Chloro-2-trifluoromethanesulfonylethane could be applied (Kaewsri et al., 2018).

Facile Synthesis of Fluoroanalogs

A one-pot synthesis approach for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals using BF(3)-H(2)O system showcases the application of Tf-related compounds in creating fluorinated analogs of organic molecules. This method is simple, clean, and eliminates the need for organic solvents (Prakash et al., 2011).

Trifluoromethylsulfenylation and Trifluoromethylsulfinylation

Sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are widely used for the direct trifluoromethylation of various substrates. These compounds also facilitate trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively, into molecules. Such versatility could imply similar synthetic utility for this compound in introducing trifluoromethylsulfonyl groups into organic compounds (Guyon et al., 2017).

Metal-free Cycloaddition Reactions

The [3+2] cycloaddition of azides with Tf2C=CH2 for the preparation of 4-(trifluoromethylsulfonyl)-1,2,3-triazoles demonstrates a metal-free, regio- and chemoselective synthesis method. This reaction highlights the potential of using Tf-related reagents in cycloaddition reactions, suggesting areas where this compound might be useful (Alcaide et al., 2015).

Safety and Hazards

CTFME is classified as a hazardous substance. The safety information includes the following hazard statements: H226-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O2S/c4-1-2-10(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNWBPKLICXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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